molecular formula C16H18O4 B15132776 7-Hydroxy-3-(2-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Hydroxy-3-(2-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B15132776
M. Wt: 274.31 g/mol
InChI Key: RLCOISGSJIZIRS-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a hydroxy group at the 7th position and a methoxyphenyl group at the 3rd position, contributing to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(2-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(2-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(2-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one: Similar structure but with a methyl group at the 2nd position.

    7-Hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one: Contains a trifluoromethyl group at the 2nd position.

Uniqueness

The unique combination of the hydroxy group at the 7th position and the methoxyphenyl group at the 3rd position in 7-Hydroxy-3-(2-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-5,9-10,12,15,17H,6-8H2,1H3

InChI Key

RLCOISGSJIZIRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=COC3CC(CCC3C2=O)O

Origin of Product

United States

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